Neoprontosil
Neoprontosil
Brand Name:
Vulcanchem
CAS No.:
132-38-7
VCID:
VC20987854
InChI:
InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32)
SMILES:
CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O
Molecular Formula:
C18H16N4O10S3
Molecular Weight:
544.5 g/mol
Neoprontosil
CAS No.: 132-38-7
Cat. No.: VC20987854
Molecular Formula: C18H16N4O10S3
Molecular Weight: 544.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132-38-7 |
|---|---|
| Molecular Formula | C18H16N4O10S3 |
| Molecular Weight | 544.5 g/mol |
| IUPAC Name | 6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32) |
| Standard InChI Key | RALNLQYPLYWQRT-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=O)NC1=C(C=C2C=C(C(=NNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)C2=C1)S(=O)(=O)O)S(=O)(=O)O |
| SMILES | CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |
| Canonical SMILES | CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator